molecular formula C8H8ClN3 B13016320 3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine

3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine

Cat. No.: B13016320
M. Wt: 181.62 g/mol
InChI Key: SXTJWDWJHMTITG-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

3-chloro-2,6-dimethylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H8ClN3/c1-5-3-4-7-10-6(2)8(9)12(7)11-5/h3-4H,1-2H3

InChI Key

SXTJWDWJHMTITG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC(=C2Cl)C)C=C1

Origin of Product

United States

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